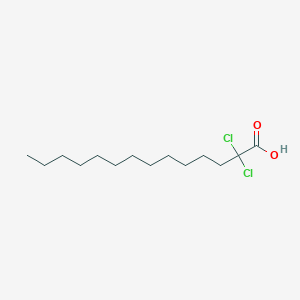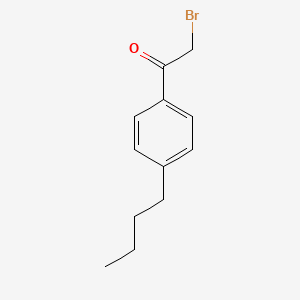
3-Chloro-2-methoxypropene
概要
説明
3-Chloro-2-methoxypropene is an organic compound with the molecular formula C4H7ClO. It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity due to the presence of both a chlorine atom and a methoxy group attached to a propene backbone.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methoxypropene can be synthesized through the reaction of 2-methoxypropene with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of 2-methoxypropene using chlorine gas. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to ensure complete conversion. The product is then purified through distillation to achieve the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Chloro-2-methoxypropene undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form more complex molecules.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used to replace the chlorine atom with a methoxy group.
Addition Reactions: Hydrogen chloride in the presence of a solvent like dichloromethane can be used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Major Products Formed:
Substitution: 3-Methoxy-2-methylpropene
Addition: 3-Chloro-2-methoxypropane
Oxidation: 3-Chloro-2-methoxypropanal
科学的研究の応用
3-Chloro-2-methoxypropene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of medicinal compounds, particularly those with antimicrobial properties.
Industry: this compound is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable products.
作用機序
The mechanism of action of 3-Chloro-2-methoxypropene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. The compound’s reactivity is also influenced by the double bond in the propene backbone, which can undergo addition reactions with electrophiles.
類似化合物との比較
3-Chloro-2-methylpropene: Similar in structure but lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-3-methoxypropene: The position of the chlorine and methoxy groups is reversed, leading to different reactivity patterns.
3-Bromo-2-methoxypropene: Similar structure but with a bromine atom instead of chlorine, which can affect the rate and outcome of substitution reactions.
Uniqueness: 3-Chloro-2-methoxypropene is unique due to the presence of both a chlorine atom and a methoxy group on the propene backbone. This combination of functional groups makes it highly versatile in chemical synthesis, allowing it to participate in a wide range of reactions that similar compounds may not undergo as efficiently.
特性
IUPAC Name |
3-chloro-2-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(3-5)6-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGBBOXHHMFPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186403 | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-64-6 | |
| Record name | 3-Chloro-2-methoxy-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methoxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)




![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)




![3-[2-(4-phenyl-1-piperazinyl)ethyl]indole](/img/structure/B1617956.png)

